

SKF-86002 CAS number and molecular weight

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Compound of Interest

Compound Name: SKF-86002

Cat. No.: B1681801

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An In-depth Technical Guide to **SKF-86002**: A p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SKF-86002 is a potent and cell-permeable small molecule inhibitor with significant anti-inflammatory properties. It functions primarily through the inhibition of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular response to inflammatory stimuli. Additionally, **SKF-86002** has been shown to inhibit cyclooxygenase (COX) and 5-lipoxygenase (5-LO), further contributing to its anti-inflammatory profile. This technical guide provides comprehensive information on the chemical properties, biological activities, and experimental protocols related to **SKF-86002**, intended to support researchers and professionals in drug development.

Chemical and Physical Properties

SKF-86002 is a synthetic, heterocyclic compound. Its fundamental properties are summarized in the table below.

Property	Value
CAS Number	72873-74-6
Molecular Weight	297.35 g/mol
Molecular Formula	C ₁₆ H ₁₂ FN ₃ S
Synonyms	6-(4-Fluorophenyl)-2,3-dihydro-5-(4-pyridinyl)imidazo[2,1-b]thiazole
Appearance	Off-white solid
Solubility	Soluble in DMSO

Biological Activity and Mechanism of Action

SKF-86002 exerts its biological effects through the modulation of key inflammatory pathways. Its primary mechanism of action is the inhibition of p38 MAPK, a serine/threonine kinase that plays a central role in the production of pro-inflammatory cytokines such as interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF- α). By inhibiting p38 MAPK, **SKF-86002** effectively suppresses the downstream signaling cascades that lead to the expression of these inflammatory mediators.

Furthermore, **SKF-86002** demonstrates inhibitory activity against both cyclooxygenase and 5-lipoxygenase, enzymes responsible for the synthesis of prostaglandins and leukotrienes, respectively. This dual inhibition of arachidonic acid metabolism pathways contributes to its broad anti-inflammatory effects.

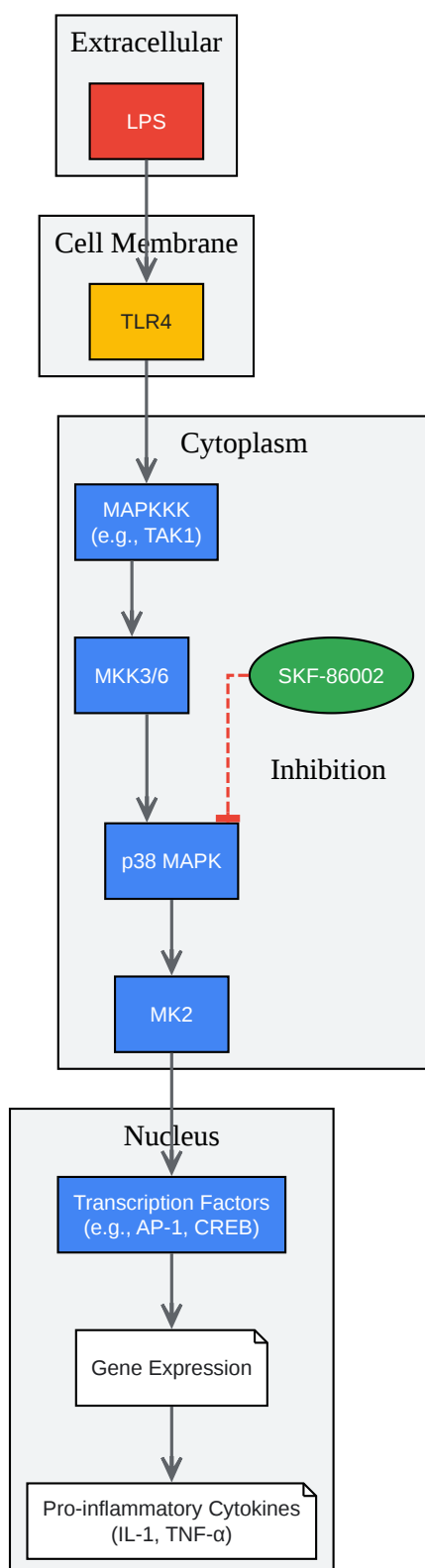
Quantitative Data on Biological Activity

The inhibitory potency of **SKF-86002** across various targets has been quantified and is presented in the table below.

Target Enzyme/Process	IC ₅₀ Value	Cell Type/System
p38 MAPK	0.5 - 1 μ M	In vitro kinase assay
LPS-induced IL-1 production	~1 μ M	Human Monocytes
LPS-induced TNF- α production	~1 μ M	Human Monocytes
Cyclooxygenase (prostanoid production)	70 μ M	Rat Basophilic Leukemia (RBL-1) cells
Prostaglandin H2 (PGH2) synthase	120 μ M	Cell-free assay
5-Lipoxygenase (diHETE and 5-HETE generation)	10 μ M	RBL-1 cell supernatant
Leukotriene B4 (LTB4) generation	20 μ M	Human Neutrophils
Leukotriene C4 (LTC4) generation	20 μ M	Human Monocytes

Signaling Pathways

SKF-86002 primarily interferes with the p38 MAPK signaling pathway, which is activated by various extracellular stimuli, including lipopolysaccharide (LPS), cytokines, and cellular stress. A simplified representation of this pathway and the point of inhibition by **SKF-86002** is provided below.



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Caption: Simplified p38 MAPK signaling pathway and the inhibitory action of **SKF-86002**.

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of **SKF-86002**.

In Vitro p38 MAPK Activity Assay

This protocol describes a non-radioactive, in vitro kinase assay to determine the inhibitory activity of **SKF-86002** against p38 α MAPK.[\[1\]](#)

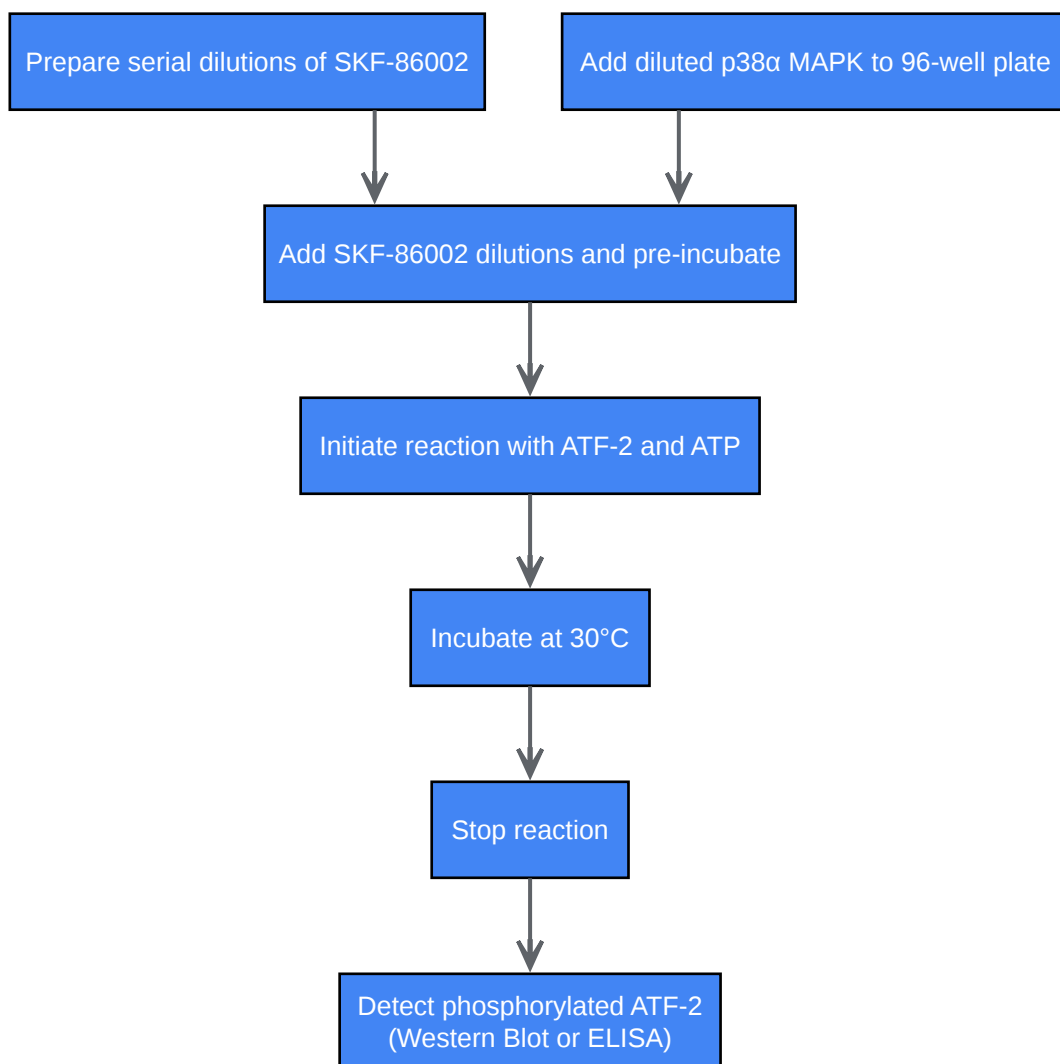
Materials and Reagents:

- Recombinant human p38 α MAPK (active)
- Recombinant human ATF-2 (substrate)
- Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM Na₃VO₄, 5 mM β -glycerophosphate, 2 mM DTT)
- ATP solution
- **SKF-86002**
- Positive control inhibitor (e.g., SB203580)
- 96-well assay plates
- Phospho-ATF-2 (Thr71) antibody
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Prepare a stock solution of **SKF-86002** and the positive control in DMSO.
- Create a serial dilution of the test compounds in the Kinase Assay Buffer.

- Dilute the recombinant p38 α MAPK and ATF-2 substrate to their final desired concentrations in the Kinase Assay Buffer.
- Add 5 μ L of the serially diluted test compounds, positive control, or vehicle (DMSO) to the wells of a 96-well plate.
- Add 10 μ L of the diluted p38 α MAPK to each well and incubate at room temperature for 10-15 minutes.
- Initiate the kinase reaction by adding 10 μ L of a solution containing ATF-2 substrate and ATP to each well.
- Incubate the plate at 30°C for 60 minutes.
- Stop the reaction and detect the phosphorylated ATF-2 using a standard Western blot or ELISA procedure with the phospho-ATF-2 (Thr71) antibody.



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Caption: Experimental workflow for the in vitro p38 MAPK activity assay.

Measurement of IL-1 and TNF-α Production in LPS-Stimulated Human Monocytes

This protocol details the procedure for measuring the inhibitory effect of **SKF-86002** on cytokine production in human monocytes.^{[2][3][4]}

Materials and Reagents:

- Human peripheral blood mononuclear cells (PBMCs) or a human monocytic cell line (e.g., THP-1)

- RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
- Lipopolysaccharide (LPS) from E. coli
- **SKF-86002**
- Ficoll-Paque for monocyte isolation
- 24-well cell culture plates
- Human IL-1 β and TNF- α ELISA kits

Procedure:

- Isolate human monocytes from PBMCs by plastic adherence or using a monocyte isolation kit.
- Seed the monocytes in 24-well plates at a density of 1×10^6 cells/mL and allow them to adhere for 2-4 hours.
- Pre-treat the cells with various concentrations of **SKF-86002** or vehicle (DMSO) for 1 hour.
- Stimulate the cells with LPS (e.g., 100 ng/mL) for 18-24 hours at 37°C in a 5% CO₂ incubator.
- Collect the cell culture supernatants and centrifuge to remove any cellular debris.
- Measure the concentrations of IL-1 β and TNF- α in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LO) Activity Assays

The inhibitory effects of **SKF-86002** on COX and 5-LO can be determined using commercially available inhibitor screening assay kits or by measuring the production of their respective products.

For COX Activity: A common method is to measure the production of prostaglandin E₂ (PGE₂) from arachidonic acid in a cell-based or cell-free system.[\[5\]](#)

For 5-LO Activity: The activity of 5-LO can be assessed by measuring the formation of leukotriene B₄ (LTB₄) or 5-hydroxyeicosatetraenoic acid (5-HETE) from arachidonic acid.[\[5\]](#)[\[6\]](#)
[\[7\]](#)

Neutrophil Superoxide Production Assay

This protocol describes the measurement of superoxide anion production by neutrophils in response to fMLP using the cytochrome c reduction assay.[\[8\]](#)[\[9\]](#)

Materials and Reagents:

- Isolated human neutrophils
- Hanks' Balanced Salt Solution (HBSS)
- N-Formylmethionyl-leucyl-phenylalanine (fMLP)
- Cytochrome c
- Superoxide dismutase (SOD) as a control
- 96-well plate
- Spectrophotometer

Procedure:

- Isolate human neutrophils from fresh peripheral blood.
- Resuspend the neutrophils in HBSS.
- In a 96-well plate, add the neutrophil suspension.
- Add **SKF-86002** at various concentrations or vehicle (DMSO).
- Add cytochrome c to all wells. For control wells, also add SOD.

- Stimulate the neutrophils with fMLP.
- Immediately measure the change in absorbance at 550 nm over time using a spectrophotometer. The reduction of cytochrome c by superoxide anions results in an increase in absorbance.

Neutrophil Chemotaxis Assay

The Boyden chamber assay is a standard method to evaluate the effect of **SKF-86002** on neutrophil chemotaxis.[\[10\]](#)[\[11\]](#)[\[12\]](#)[\[13\]](#)

Materials and Reagents:

- Isolated human neutrophils
- Boyden chamber apparatus with polycarbonate membranes (e.g., 5 µm pore size)
- Chemoattractant (e.g., fMLP or IL-8)
- **SKF-86002**
- Assay buffer (e.g., HBSS with 0.1% BSA)
- Microscope and staining reagents

Procedure:

- Isolate human neutrophils and resuspend them in the assay buffer.
- Pre-incubate the neutrophils with different concentrations of **SKF-86002** or vehicle.
- Place the chemoattractant in the lower wells of the Boyden chamber.
- Place the treated neutrophil suspension in the upper wells, separated from the lower wells by the polycarbonate membrane.
- Incubate the chamber at 37°C in a 5% CO₂ incubator for 1-2 hours.

- After incubation, remove the membrane, fix, and stain the cells that have migrated to the lower side of the membrane.
- Count the number of migrated cells per high-power field using a microscope.

Conclusion

SKF-86002 is a valuable research tool for investigating inflammatory processes and signaling pathways. Its well-characterized inhibitory effects on p38 MAPK, COX, and 5-LO make it a versatile compound for studying the roles of these enzymes in various cellular and disease models. The experimental protocols provided in this guide offer a starting point for researchers to further explore the biological activities of **SKF-86002** and its potential therapeutic applications.

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References

1. benchchem.com [benchchem.com]
2. medchemexpress.com [medchemexpress.com]
3. medchemexpress.com [medchemexpress.com]
4. Analysis of IL-6, IL-1 β and TNF- α production in monocytes isolated from multiple sclerosis patients treated with disease modifying drugs - PMC [pmc.ncbi.nlm.nih.gov]
5. NIScPR Online Periodical Repository: High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders [nopr.niscpr.res.in]
6. 4.4. Lipoxygenase and Cyclooxygenase Inhibitory Activity [bio-protocol.org]
7. ijpsonline.com [ijpsonline.com]
8. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
9. walshmedicalmedia.com [walshmedicalmedia.com]
10. criver.com [criver.com]

- 11. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 3.2. Neutrophil Chemotaxis Assay [bio-protocol.org]
- 13. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]
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